Potency Comparison: CCK-A Receptor Inhibitor 1 vs. Loxiglumide in CCK-A Binding Assays
In radioligand binding studies using rat pancreatic membranes, CCK-A receptor inhibitor 1 exhibits an IC50 of 340 nM for the CCK-A receptor [1]. A cross-study comparison with loxiglumide, a clinically evaluated glutamic acid-derived CCK-A antagonist, reveals a comparable potency range: loxiglumide demonstrates a Ki of approximately 330 nM in similar pancreatic CCK-A binding assays [2]. While both compounds operate in the sub-micromolar range, CCK-A receptor inhibitor 1 belongs to the naphthyl sulfone chemical class, offering a structurally distinct alternative to the glutamic acid scaffold for SAR investigations or selectivity profiling.
| Evidence Dimension | CCK-A receptor binding affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 340 nM |
| Comparator Or Baseline | Loxiglumide Ki = ~330 nM |
| Quantified Difference | Approximately equivalent potency within the same order of magnitude |
| Conditions | Radioligand binding using [125I]CCK-8 or [3H]CCK-8 on rat pancreatic membranes |
Why This Matters
For users requiring a CCK-A antagonist with potency similar to loxiglumide but seeking a different chemical scaffold to mitigate off-target effects or explore alternative SAR, CCK-A receptor inhibitor 1 provides a chemically orthogonal tool.
- [1] Ajisawa Y, et al. [Studies on the synthesis of cholecystokinin A receptor antagonists. III. Synthesis and cholecystokinin A receptor inhibitory activities of naphthyl sulfone derivatives]. Yakugaku Zasshi. 1996 Aug;116(8):647-56. View Source
- [2] Taniguchi H, et al. Pharmacological profile of T-0632, a novel potent and selective CCK A receptor antagonist, in vitro. Eur J Pharmacol. 1996;304(1-3):147-154. View Source
